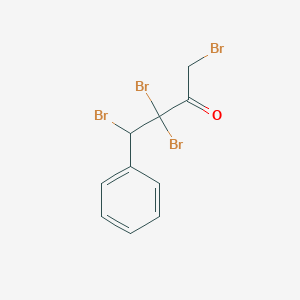
1,3,3,4-Tetrabromo-4-phenylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3,4-Tetrabromo-4-phenylbutan-2-one is an organic compound with the molecular formula C10H8Br4O It is a brominated derivative of butanone, featuring a phenyl group and four bromine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,3,4-Tetrabromo-4-phenylbutan-2-one can be synthesized through the bromination of 4-phenylbutan-2-one. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is monitored to prevent over-bromination and to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,3,4-Tetrabromo-4-phenylbutan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form less brominated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of hydroxylated or aminated derivatives.
Reduction: Formation of less brominated butanone derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Applications De Recherche Scientifique
1,3,3,4-Tetrabromo-4-phenylbutan-2-one has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of brominated flame retardants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3,3,4-tetrabromo-4-phenylbutan-2-one involves its interaction with molecular targets through its bromine atoms and phenyl group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxy-4-phenylbutan-2-one: A hydroxylated derivative with different reactivity and applications.
4-Hydroxy-4-phenylbutan-2-one: Another hydroxylated derivative with distinct properties.
1-Phenyl-2-butanone: A non-brominated analog with different chemical behavior.
Uniqueness
1,3,3,4-Tetrabromo-4-phenylbutan-2-one is unique due to its high bromine content and specific substitution pattern. This makes it particularly useful in applications requiring heavy bromination and specific reactivity.
Propriétés
Numéro CAS |
86522-32-9 |
|---|---|
Formule moléculaire |
C10H8Br4O |
Poids moléculaire |
463.79 g/mol |
Nom IUPAC |
1,3,3,4-tetrabromo-4-phenylbutan-2-one |
InChI |
InChI=1S/C10H8Br4O/c11-6-8(15)10(13,14)9(12)7-4-2-1-3-5-7/h1-5,9H,6H2 |
Clé InChI |
DTJTVZSWIBOZNP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(C(=O)CBr)(Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




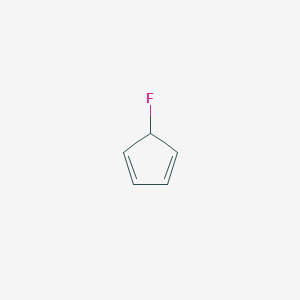
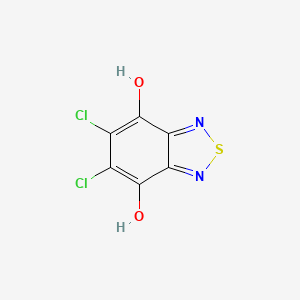
![sodium;(6R,7R)-7-[(5-amino-5-carboxypentanoyl)amino]-3-(hydroxymethyl)-7-methoxy-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14418319.png)
![2-[([1,1'-Biphenyl]-4-yl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14418324.png)
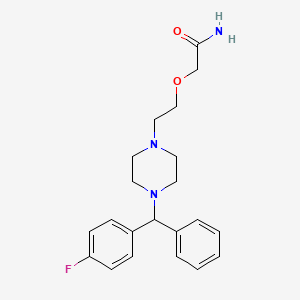

![4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide](/img/structure/B14418343.png)

![3-Benzoyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14418366.png)
![5-Chlorobicyclo[3.3.1]non-2-ene](/img/structure/B14418373.png)
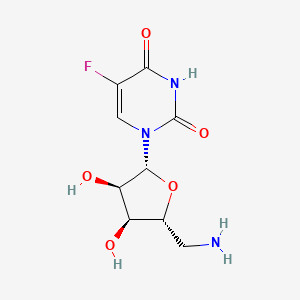
![5,6,7,9,10,31,32,33-Octachlorodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(33),2(25),3(13),4(36),5,7,9,11,14(24),15,17,19(35),20,22,26(34),27,29,31-octadecaene](/img/structure/B14418388.png)
